molecular formula C25H23N5O4S B2704334 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105218-00-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2704334
CAS No.: 1105218-00-5
M. Wt: 489.55
InChI Key: QDVPZBPURYLMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimalarial and Antiviral Applications

A study explored the antimalarial and potential antiviral applications of sulfonamide derivatives, demonstrating significant in vitro antimalarial activity and theoretical calculations suggesting their potential against SARS-CoV-2 due to their structural features (Fahim & Ismael, 2021).

Metabolic Stability in Drug Design

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the importance of heterocyclic analogues for improving metabolic stability, showcasing the role of structural modifications in enhancing drug profiles (Stec et al., 2011).

Insecticidal Properties

Another study synthesized novel heterocycles incorporating a thiadiazole moiety, showing promising insecticidal properties against the cotton leafworm, Spodoptera littoralis, underlining the agricultural applications of such compounds (Fadda et al., 2017).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives were evaluated for their Src kinase inhibitory and anticancer activities, indicating the potential of such structures in cancer therapy (Fallah-Tafti et al., 2011).

Catalytic Activity in Olefin Oxidation

A study involving dioxidovanadium(V) complexes with thiazol-hydrazone NNN-donor ligands demonstrated their catalytic activity in olefin oxidation, highlighting the application of such compounds in chemical synthesis and industrial processes (Ghorbanloo et al., 2017).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c31-20(26-13-16-8-9-18-19(12-16)34-15-33-18)14-30-24(32)22-23(21(28-30)17-6-2-1-3-7-17)35-25(27-22)29-10-4-5-11-29/h1-3,6-9,12H,4-5,10-11,13-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVPZBPURYLMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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